molecular formula C26H40O4 B1154056 6β-Testosterone Enanthate

6β-Testosterone Enanthate

Cat. No.: B1154056
M. Wt: 416.6
InChI Key: CJYZRMYXYMXOKS-RTBGAKBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6β-Testosterone Enanthate is an analytical reference standard classified as an anabolic-androgenic steroid (AAS) . It is structurally similar to Testosterone Enanthate, a long-acting ester prodrug of testosterone that is hydrolyzed in vivo to release free testosterone . This compound is intended solely for research and forensic applications, such as use as a standard in chromatography for substance identification and quantification . It is regulated as a Schedule III controlled substance in the United States . Like its parent compound, this compound is presumed to act as an agonist of the androgen receptor (AR). The primary endogenous androgen, testosterone, is responsible for the development and maintenance of male sex characteristics and promotes nitrogen retention and protein anabolism . Once hydrolyzed, testosterone can be metabolized via different pathways. It can be converted by 5α-reductase into the more potent androgen dihydrotestosterone (DHT) in certain tissues, or it can be aromatized to estradiol by the aromatase enzyme . This product is labeled "For Research Use Only" and is strictly for laboratory scientific, industrial, and research purposes. It is not available as a therapeutic agent and is not intended for human use or consumption . Unauthorized use is illicit and may lead to severe health risks, including cardiovascular and psychiatric adverse reactions . All necessary licenses should be obtained before purchasing.

Properties

Molecular Formula

C26H40O4

Molecular Weight

416.6

InChI

InChI=1S/C26H40O4/c1-4-5-6-7-8-24(29)30-23-10-9-19-18-16-22(28)21-15-17(27)11-13-25(21,2)20(18)12-14-26(19,23)3/h15,18-20,22-23,28H,4-14,16H2,1-3H3/t18-,19-,20-,22+,23-,25+,26-/m0/s1

InChI Key

CJYZRMYXYMXOKS-RTBGAKBOSA-N

SMILES

C[C@@]12[C@](CC[C@@H]2OC(CCCCCC)=O)([H])[C@]3([H])C[C@@H](O)C4=CC(CC[C@]4(C)[C@@]3([H])CC1)=O

Synonyms

(6R,10R,13S,17S)-6-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl heptanoate

Origin of Product

United States

Metabolic Pathways and Biotransformation Studies of Testosterone Esters

Enzymatic Hydroxylation at the 6β-Position

The transformation of testosterone (B1683101) into its metabolites is a critical aspect of its biological activity and clearance. A primary metabolic pathway is hydroxylation, particularly at the 6β-position, which is a reaction predominantly catalyzed by specific enzymes within the cytochrome P450 superfamily. researchgate.net This reaction is considered a prototypic function of the major human drug-metabolizing enzyme, CYP3A4. researchgate.net

Role of Cytochrome P450 Enzymes (CYP3A Subfamily) in Steroid Hydroxylation

The 6β-hydroxylation of testosterone is a characteristic reaction performed by the CYP3A subfamily of enzymes. nih.gov CYP3A4 is the predominant isoform expressed in the human liver and is responsible for the metabolism of a vast number of endogenous steroids and therapeutic drugs. oup.com While CYP3A4 is the principal catalyst for testosterone 6β-hydroxylation, other members of the subfamily, namely CYP3A5 and the fetal isoform CYP3A7, also contribute to this metabolic process. nih.govnih.gov

Kinetic Characterization of CYP3A-Mediated 6β-Hydroxylation (e.g., Km, Vmax, kcat)

The kinetics of testosterone 6β-hydroxylation have been characterized for the major CYP3A enzymes. The Michaelis constant (Km), maximal velocity (Vmax), and catalytic rate (kcat) provide insight into the efficiency and affinity of each enzyme for testosterone.

Kinetic Parameters for Testosterone 6β-Hydroxylation by CYP3A Isoforms
EnzymeKm (μM)Vmax (nmol/min/nmol CYP)kcat (min⁻¹)kcat/Km (min⁻¹μM⁻¹)
CYP3A463.8 ± 10.538.2 ± 3.431.0 ± 0.90.49
CYP3A5144 ± 2111.9 ± 1.010.3 ± 0.30.07
CYP3A711.8 ± 1.9-1.7 ± 0.10.14

Data compiled from multiple sources. nih.govnih.govualberta.ca Note: Vmax and kcat values can vary between experimental systems; this table presents representative data. The Vmax for CYP3A7 was not directly comparable in the format of the cited sources.

Substrate Specificity and Regioselectivity of Steroid Hydroxylases

The CYP3A subfamily exhibits distinct regioselectivity in steroid hydroxylation. For CYP3A4 and CYP3A5, the primary site of testosterone oxidation is the 6β-position. nih.gov However, other metabolites, such as 2β-hydroxytestosterone, are also formed by these enzymes, albeit in lower quantities. nih.gov

In contrast, the fetal enzyme CYP3A7 shows a different regioselectivity. While it does produce 6β-hydroxytestosterone, it also generates a substantial amount of 2α-hydroxytestosterone, a metabolite not significantly produced by CYP3A4 or CYP3A5 under steady-state conditions. nih.gov In silico docking studies suggest this difference arises from alternative binding orientations of the testosterone molecule within the active sites of the enzymes. nih.gov In CYP3A4, testosterone appears to bind in a position that favors oxidation at the C6β position, whereas in CYP3A7, the binding orientation is more favorable for an oxidation event at C2α. nih.gov The structure of the steroid substrate itself also plays a critical role in determining the site of hydroxylation, as modifications to the steroid core can alter the regioselectivity of the enzyme. asm.orgnih.gov

Modulation of Enzymatic Activity by Other Steroids and Exogenous Compounds

The activity of CYP3A enzymes in metabolizing testosterone can be modulated by the presence of other compounds, including other steroids and xenobiotics. This can involve inhibition, stimulation, or induction of the enzyme.

For instance, progesterone (B1679170) has been shown to competitively inhibit testosterone 6β-hydroxylation mediated by CYP3A4, CYP3A5, and CYP3A7. nih.govjst.go.jp Conversely, testosterone can stimulate the 6β-hydroxylation of progesterone by all three CYP3A subfamily members. nih.gov Dehydroepiandrosterone (DHEA) also inhibits testosterone 6β-hydroxylation across the CYP3A subfamily. jst.go.jp The exogenous compound α-naphthoflavone (ANF) acts as a noncompetitive inhibitor of testosterone 6β-hydroxylation by both CYP3A4 and CYP3A5. jst.go.jp

In Vitro Systems for Studying Steroid Hydroxylation

The study of steroid hydroxylation relies on various in vitro models that replicate the metabolic environment of the liver and other tissues. These systems are crucial for characterizing metabolic pathways and predicting the metabolism of new compounds. dshs-koeln.dewada-ama.org

Commonly used in vitro systems include:

Human Liver Microsomes (HLMs) and S9 Fractions: These are subcellular fractions prepared from human liver tissue that contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s. dshs-koeln.dewada-ama.orgnih.gov They are frequently used to study the phase I metabolism of steroids. dshs-koeln.denih.gov

Recombinant Enzymes: This approach involves expressing a single, specific human CYP enzyme (e.g., CYP3A4 or CYP3A5) in a host system, such as E. coli or insect cells (Supersomes). nih.gov This allows for the precise study of a single enzyme's contribution to a metabolic reaction without interference from other enzymes. nih.gov

Cell Lines: Immortalized human cell lines provide a more holistic model, containing both phase I and phase II enzymes within a cellular context. The H295R human adrenocortical cell line, for example, is used to study steroid synthesis and metabolism and has been developed into a screening tool to assess how chemicals affect steroidogenesis. nih.govjst.go.jp

These in vitro applications are straightforward and rapid, making them a method of choice for metabolic studies of new steroids. wada-ama.org

Ester Hydrolysis Mechanisms of Testosterone Enanthate

Testosterone enanthate is a prodrug of testosterone, meaning it is an inactive precursor that is converted into the active hormone, testosterone, within the body. wikipedia.org The initial and rate-limiting step in its activation is the cleavage of the enanthate ester bond at the 17β-hydroxyl group of the testosterone molecule. drugbank.comfitscience.co

This reaction is a hydrolysis process catalyzed by non-specific esterase enzymes present in the bloodstream, liver, and various tissues. wikipedia.orgdrugbank.com These enzymes break the ester linkage, releasing free, biologically active testosterone and enanthic acid. wikipedia.org This enzymatic cleavage allows for a slow and sustained release of testosterone from the injection depot into circulation, which is the fundamental principle behind the use of testosterone esters for therapeutic purposes. wikipedia.orgfitscience.co The biotransformation of testosterone enanthate by microbial systems has also been studied, where fungi have been shown to first hydrolyze the ester and then introduce hydroxyl groups at various positions on the steroid nucleus, such as 6β, 9α, and a novel 8β,14α-dihydroxytestosterone. nih.govresearchgate.net

In Vitro Studies of Esterase Activity in Biological Matrices (e.g., liver homogenates, sera)

In vitro studies utilizing various biological matrices are fundamental to understanding the rate and location of testosterone ester hydrolysis. Testosterone enanthate acts as a prodrug, meaning it is inactive until its ester group is cleaved to release free testosterone. This hydrolysis is mediated by esterase enzymes present in the body.

Studies have shown that testosterone esters are rapidly hydrolyzed in the blood, so much so that the pharmacokinetics of intravenously administered testosterone enanthate are nearly identical to that of free testosterone. wikipedia.org This rapid cleavage is attributed to the activity of non-specific esterases abundant in the bloodstream and various tissues.

The liver is a primary site of drug metabolism, and preparations such as liver homogenates and microsomes are commonly used to study the metabolic pathways of xenobiotics. nih.gov While detailed kinetic studies specifically quantifying the rate of testosterone enanthate hydrolysis in human liver homogenates are not extensively detailed in publicly available literature, the liver is known to express high levels of carboxylesterases that metabolize a wide array of ester-containing compounds. nih.gov For instance, studies on testosterone undecanoate, another ester, have highlighted that its metabolism by non-specific esterases in blood is a significant pathway. nih.gov This underscores the importance of enzymatic activity in biological fluids and tissues in converting testosterone esters to their active form. The use of enzyme inhibitors in plasma samples is crucial during clinical analysis to prevent the ex vivo hydrolysis of the ester, which would otherwise lead to an overestimation of the active testosterone concentration. nih.gov

Characterization of Enzymes Involved in Ester Hydrolysis

The enzymes responsible for cleaving the ester bond of testosterone prodrugs belong to the carboxylesterase (CES) superfamily. nih.gov These are serine hydrolases that catalyze the hydrolysis of a vast range of ester, amide, and thioester bonds. nih.govresearchgate.net In humans, two major carboxylesterases, hCE1 and hCE2, are pivotal in drug metabolism. nih.gov

hCE1 (CES1) : This enzyme is highly expressed in the liver and to a lesser extent in other tissues. It is a key player in the metabolism of many ester-containing drugs. nih.gov

hCE2 (CES2) : While also present in the liver, hCE2 is most prominently expressed in the intestine. nih.gov

Given the high expression of CES1 in the liver, it is a primary candidate for the hydrolysis of testosterone enanthate that reaches this organ. nih.govnih.gov Additionally, esterases present in plasma and red blood cells contribute significantly to the systemic cleavage of testosterone esters, ensuring the sustained release of testosterone following administration. wikipedia.orgwikipedia.org The broad substrate specificity of these enzymes allows them to act on various structurally diverse compounds, including steroid esters. nih.gov

Microbial Biotransformation of Testosterone Enanthate

Microbial biotransformation serves as a valuable tool for producing novel steroid derivatives and mimicking mammalian metabolism. Fungi, in particular, are known for their capacity to introduce hydroxyl groups into steroid skeletons with high regio- and stereoselectivity.

Identification of Novel Microbial Metabolites (e.g., by Circinella muscae)

A study investigating the biotransformation of testosterone enanthate using the fungus Circinella muscae led to the identification of several hydroxylated metabolites. After incubation of the substrate with whole cells of the fungus, three main products were isolated and characterized. The biotransformation process involved both the hydrolysis of the enanthate ester at the C-17 position and subsequent hydroxylation at various positions on the steroid nucleus.

The identified metabolites were:

6β-hydroxytestosterone

9α-hydroxytestosterone

8β,14α-dihydroxytestosterone (a novel metabolite)

This demonstrates the enzymatic capability of Circinella muscae to perform multiple transformations on the testosterone enanthate molecule.

Stereochemical Outcomes of Microbial Transformations

The biotransformation of testosterone enanthate by Circinella muscae highlights the high degree of stereoselectivity of microbial enzymes. The hydroxyl groups were introduced at specific positions and with distinct spatial orientations (alpha or beta).

6β-hydroxylation: The introduction of a hydroxyl group at the 6β-position is a common metabolic pathway for testosterone in humans, often mediated by cytochrome P450 enzymes. The ability of C. muscae to perform this specific transformation suggests its enzymatic machinery may be a useful model for studying steroid metabolism.

9α-hydroxylation: This transformation is less common in mammalian metabolism, showcasing the potential of microbial systems to generate unique steroid derivatives.

8β,14α-dihydroxylation: The formation of this novel dihydroxylated product further exemplifies the unique catalytic abilities of the fungal enzymes, which can introduce hydroxyl groups at multiple sites on the steroid core with precise stereochemistry.

The stereochemical outcomes are dictated by the active site architecture of the fungal hydroxylase enzymes, which orient the steroid substrate in a specific manner to facilitate oxidation at these precise locations.

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of chemical compounds. In the context of steroid analysis, various chromatographic methods are employed to isolate testosterone (B1683101) esters and their metabolites from interfering substances, enabling accurate quantification and further structural analysis.

Gas Chromatography (GC) is a powerful tool for the analysis of volatile and thermally stable compounds. For steroid profiling, GC is often used following a derivatization step to increase the volatility of the analytes. The technique offers high resolution and is suitable for separating complex mixtures of steroids.

Research has demonstrated the use of GC for determining testosterone and its metabolites in various samples. nih.gov A capillary GC column with a thin film of 100% dimethylpolysiloxane is frequently the column of choice, as this stationary phase can withstand the high temperatures (often exceeding 300°C) required to elute high-molecular-weight hormones in a reasonable time while maintaining good peak shape. restek.com For instance, a method developed for the determination of testosterone and its metabolite, 6β-hydroxytestosterone, utilized a HP-5MS fused-silica capillary column, achieving separation in under 15 minutes without the need for derivatization. nih.gov The retention times for testosterone and 6β-hydroxytestosterone were approximately 12.7 and 13.4 minutes, respectively. nih.gov To ensure reliable quantification, the GC column must be inert to produce symmetric peaks and reproducible results. restek.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including steroid esters which may not be suitable for GC without derivatization. nih.gov Reversed-phase HPLC is the most common mode used for steroid analysis.

Several HPLC methods have been developed for the quantification of testosterone and its metabolites. researchgate.net For the simultaneous analysis of testosterone and its metabolite 6β-hydroxytestosterone, a C18 column is often employed. hitachi-hightech.com Detection is typically carried out using a UV detector, with a wavelength of around 240-245 nm being common for testosterone and its derivatives. hitachi-hightech.comresearchgate.net One method utilized a mobile phase consisting of 50% methanol (B129727) and 10 mM potassium phosphate (B84403) buffer (pH 7.4) at a flow rate of 1.0 mL/min. hitachi-hightech.com Another study developed a rapid and sensitive ultra-performance liquid chromatography (UPLC) method, an advancement on HPLC, which resolved seven monohydroxyl testosterone metabolites, including 6β-hydroxytestosterone, within 2.5 minutes. researchgate.net

Analyte(s)ColumnMobile PhaseDetectionReference
Testosterone, 6β-hydroxytestosteroneHITACHI LaChrom C18 (5 µm)50% CH3OH/10 mM potassium phosphate buffer (pH 7.4)UV at 240 nm hitachi-hightech.com
Testosterone and metabolitesUltrasphere IP column (reversed-phase)Methanol-water-tetrahydrofuran (35:55:10, v/v, pH 4.0)UV at 245 nm researchgate.net
6β-hydroxytestosteroneNot specifiedGradient elution of water:methanolUV at 242 nm utm.my
Testosterone, 1-TestosteroneAscentis Express C18 (2.7 µm)Water:Methanol (20:80)UV at 240 nm

Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and valuable tool for the qualitative and semi-quantitative analysis of steroids. nih.govresearchgate.net It is often used for screening purposes and for monitoring the progress of chemical reactions.

In the context of testosterone and its metabolites, TLC can effectively separate compounds based on their polarity. A method for determining 6β-hydroxytestosterone formation involved applying ¹⁴C-labeled enzymatic products to silica (B1680970) gel thin-layer plates. nih.gov The plates were developed sequentially with two different mobile phases: first with methylene (B1212753) chloride:acetone (80:20) and then with chloroform:ethyl acetate (B1210297):absolute ethanol (B145695) (80:20:14). nih.gov Visualization of the separated spots can be achieved by various means, including spraying the plates with a mixture of concentrated sulfuric acid and methanol followed by heating, or by examining the plate under UV light if a fluorescent indicator is incorporated into the silica gel. nihs.go.jpanalis.com.my For instance, a study on testosterone derivatives used a mobile phase of hexane (B92381) and ethyl acetate (8.5:1.5, v/v) on silica gel 60F-254 plates, with densitometric measurements at 251 nm for quantification. nih.gov

Optimizing chromatographic conditions is essential to achieve efficient separation, good peak resolution, and accurate quantification of steroid esters and their metabolites. This process involves adjusting various parameters of the chromatographic system.

For HPLC, key parameters include the composition of the mobile phase, the type of stationary phase (column), flow rate, and column temperature. utm.mynih.gov A study aimed at quantifying 6β-hydroxytestosterone in cell culture media optimized the HPLC method using a gradient elution of water and methanol over 38 minutes at a flow rate of 0.7 mL/min. utm.my For GC methods, the temperature program of the column is a critical factor to optimize. researchgate.net This includes the initial temperature, the rate of temperature increase (ramps), and the final temperature. Optimizing the temperature program can improve the resolution between closely eluting peaks, such as isomers, and ensure sharp, symmetric peak shapes. researchgate.net Design of experiment (DoE) methodologies, such as Box-Behnken or Doehlert designs, can be systematically applied to find the optimal conditions for factors like mobile phase composition, flow rate, and detection wavelength. nih.govresearchgate.net

Mass Spectrometry for Structural Elucidation and Detection

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and sensitive detection of steroids and their metabolites. When coupled with a chromatographic separation technique, it provides a highly specific and sensitive analytical system.

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard for the identification and quantification of steroid metabolites in biological samples. nih.gov The technique combines the high separation power of GC with the sensitive and specific detection capabilities of MS.

In a typical GC-MS analysis of steroids, samples are first extracted and often derivatized to improve their chromatographic behavior and produce characteristic mass spectra. restek.com The compounds are then separated on a GC column before entering the mass spectrometer. nih.gov A method for determining testosterone and 6β-hydroxytestosterone in liver microsomal incubates used GC-MS with selected ion monitoring (SIM). nih.gov This approach enhances sensitivity and selectivity by monitoring only specific mass-to-charge ratio (m/z) ions corresponding to the analytes of interest. The retention times and the unique fragmentation patterns (mass spectra) of the metabolites allow for their unambiguous identification. ias.ac.in For example, the retention times for testosterone (m/z 288) and 6β-hydroxytestosterone (m/z 304) were approximately 12.7 and 13.4 minutes, respectively, with no interference from other known testosterone metabolites. nih.gov GC-MS has been successfully used to identify long-term excreted metabolites of various anabolic steroids, extending the window of detection. nih.gov

Analyte(s)ColumnDetection ModeKey m/z Ions MonitoredReference
Testosterone, 6β-hydroxytestosteroneHP-5MS fused-silica capillarySelected Ion Monitoring (SIM)Testosterone: 288, 6β-hydroxytestosterone: 304 nih.gov
Anabolic steroid metabolitesNot specifiedFull Scan / SIMCompound-specific fragment ions ias.ac.in
Long-term steroid metabolitesNot specifiedHigh Resolution Mass Spectrometry (HRMS)Compound-specific fragment ions nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a primary analytical technique for the characterization and detection of 6β-Testosterone Enanthate and related testosterone esters in complex biological matrices such as serum and plasma. nih.govdiva-portal.org This preference is due to the method's high specificity, sensitivity, and ability to analyze the intact ester without the need for the chemical derivatization often required for Gas Chromatography (GC) analysis. drugfuture.comresearchgate.net The direct detection of the intact ester in blood provides unequivocal proof of exogenous testosterone administration, overcoming the interpretational challenges associated with urinary testosterone/epitestosterone (T/E) ratio analysis. researchgate.netjocpr.com

The typical LC-MS/MS workflow for analyzing testosterone esters involves several key steps. Sample preparation frequently begins with protein precipitation followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the matrix. researchgate.netsigmaaldrich.com Common LLE solvents include tert-butyl methyl ether and mixtures of diethyl ether/ethyl acetate or hexane/ethyl acetate. nih.govdrugfuture.com SPE often utilizes cartridges like Oasis HLB. sigmaaldrich.com

Chromatographic separation is crucial for resolving the target analyte from endogenous steroids and other interfering substances. Reversed-phase columns, particularly C18 columns, are widely employed for this purpose. drugfuture.comjocpr.com Gradient elution is performed using mobile phases typically consisting of methanol or acetonitrile (B52724) mixed with aqueous solutions of ammonium (B1175870) acetate or formic acid, which facilitate efficient separation and ionization. drugfuture.comresearchgate.net

Detection is achieved using a tandem mass spectrometer, most commonly with an electrospray ionization (ESI) source operating in positive ion mode. ijsrst.com The high selectivity of the method is derived from the use of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the analyte are monitored. diva-portal.orgdrugfuture.com For testosterone esters, fragmentation often yields characteristic low-mass product ions originating from the steroid's A and B rings, such as those at m/z 97 and 109. mdpi.com The selection of unique ion transitions for each ester ensures specific and sensitive detection. diva-portal.org Method validation demonstrates excellent linearity over a wide range of concentrations, with limits of detection (LOD) often reaching the low picogram-per-milliliter (pg/mL) level. nih.govresearchgate.net

Below is a table summarizing typical parameters used in LC-MS/MS methods for the analysis of testosterone esters.

ParameterTypical Specification
Sample Matrix Serum, Plasma
Sample Preparation Protein Precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)
Chromatography Reversed-Phase HPLC/UPLC
Column C18
Mobile Phase Acetonitrile or Methanol with Ammonium Acetate or Formic Acid buffer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Common Product Ions m/z 97, m/z 109

Derivatization Strategies for Enhancing Volatility and MS Response

Chemical derivatization is a key strategy employed to improve the analytical properties of testosterone esters for both gas chromatography (GC) and liquid chromatography (LC) based mass spectrometry (MS). The primary goal of derivatization differs between the two techniques: for GC-MS, it is to increase the volatility and thermal stability of the analyte, whereas for LC-MS, it is to enhance ionization efficiency and thus improve the mass spectrometric response. researchgate.net

For GC-MS analysis, which requires analytes to be volatile, derivatization is essential for non-volatile compounds like steroid esters. researchgate.net The most common approaches involve targeting the hydroxyl and ketone functional groups on the steroid core.

Silylation: This process targets hydroxyl groups, replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often in combination with catalysts like ammonium iodide (NH₄I) and reducing agents like dithiothreitol (B142953) (DTT). dshs-koeln.denih.gov This creates more volatile and thermally stable TMS-ether derivatives suitable for GC analysis. nih.govunchainedlabs.com

Methoximation: The ketone group at the C-3 position of the steroid A-ring can undergo tautomerization, leading to multiple derivatized products and complicating analysis. To prevent this, the ketone is first converted into a stable oxime derivative using reagents like methoxyamine hydrochloride (MeOx). unchainedlabs.comnihs.go.jpproquest.com This step is typically performed before silylation. nihs.go.jpproquest.com

In the context of LC-MS/MS, derivatization is not mandatory but is often used to significantly boost sensitivity, which can be limited by the poor ionization efficiency of neutral steroids under ESI conditions. diva-portal.orgresearchgate.net The strategy is to introduce a moiety that is either easily ionizable or carries a permanent charge.

Girard Reagents: Girard's reagents P (GRP) and T (GRT) react with the C-3 ketone group to form hydrazone derivatives. researchgate.net These derivatives contain a quaternary ammonium group, which carries a permanent positive charge. sigmaaldrich.com This "charge-tagging" dramatically enhances the ESI-MS response, allowing for detection at very low concentrations. researchgate.netresearchgate.netnist.gov

Picolinic Acid: This reagent derivatizes hydroxyl groups, introducing a picolinyl moiety that has a high proton affinity, thereby improving ionization in positive-ion ESI-MS. drugfuture.comjocpr.com

Hydroxylamine/Methoxylamine: Similar to their use in GC-MS preparation, these reagents can form oxime derivatives that improve ionization efficiency for LC-MS/MS analysis of testosterone esters. nih.gov

The following table summarizes common derivatization reagents and their applications in the analysis of testosterone esters.

Analytical TechniquePurpose of DerivatizationFunctional Group TargetedReagent ExampleDerivative Formed
GC-MS Increase Volatility & Thermal StabilityHydroxyl (e.g., C17-OH)MSTFATrimethylsilyl (TMS) ether
GC-MS Prevent TautomerizationKetone (C-3)Methoxyamine HClMethoxime
LC-MS/MS Enhance Ionization EfficiencyKetone (C-3)Girard's Reagent P (GRP)Hydrazone (Permanent Charge)
LC-MS/MS Enhance Ionization EfficiencyHydroxyl (e.g., C17-OH)Picolinic AcidPicolinyl Ester

Application of Selected Ion Monitoring (SIM) in GC-MS

Selected Ion Monitoring (SIM) is a data acquisition mode in gas chromatography-mass spectrometry (GC-MS) that significantly enhances the sensitivity and selectivity of quantitative analysis for specific compounds, including testosterone and its metabolites like 6β-hydroxytestosterone. drugfuture.com Unlike the full-scan mode where the mass spectrometer scans across a wide range of mass-to-charge ratios (m/z), SIM mode directs the instrument to monitor only a few pre-selected, characteristic ions for the target analyte. researchgate.net

The primary advantage of SIM is the substantial increase in sensitivity. By focusing the detector's dwell time on only a few specific m/z values, the signal-to-noise ratio is greatly improved, allowing for the detection and quantification of analytes at much lower concentrations than is possible in full-scan mode. This makes GC-SIM-MS a powerful tool for trace analysis in complex matrices. drugfuture.com

In the analysis of this compound and its related compounds, the application of SIM relies on the predictable fragmentation of the steroid molecule in the mass spectrometer's ion source. After chromatographic separation, the analyte enters the ion source where it is fragmented. For a given compound, a unique fragmentation pattern is produced. In SIM analysis, one of these fragments, typically the most abundant or most specific, is chosen as the "quantifier" ion for concentration measurement. sigmaaldrich.comresearchgate.net To ensure the specificity of the analysis and confirm the identity of the compound, one or more additional "qualifier" ions are also monitored. sigmaaldrich.com The ratio of the qualifier ion(s) to the quantifier ion should remain constant and match that of an authentic standard. researchgate.net

For testosterone and its metabolite 6β-hydroxytestosterone, specific ions have been identified for SIM analysis. For example, a GC-SIM-MS method for underivatized testosterone and 6β-hydroxytestosterone monitored the molecular ions at m/z 288 and m/z 304, respectively. drugfuture.com The fragmentation of the testosterone steroid core also produces characteristic low-mass ions at m/z 97, 109, and 123, which can serve as identifying ions. nih.govresearchgate.netmdpi.com When derivatization is used to improve volatility for GC, the characteristic ions of the resulting derivatives (e.g., trimethylsilyl ethers) are selected for monitoring. ijsrst.com

The table below provides an example of ions that can be monitored in a GC-SIM-MS method for testosterone and a key metabolite.

CompoundDerivatizationMonitored Ion (m/z)Ion Function
TestosteroneNone288Quantifier/Qualifier
TestosteroneNone123Qualifier
TestosteroneNone109Qualifier
6β-HydroxytestosteroneNone304Quantifier/Qualifier
Methyltestosterone (Internal Standard)None302Quantifier/Qualifier

Isotope Labeling Techniques in Metabolic Pathway Tracing

Isotope labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. By replacing specific atoms in a molecule with their stable (non-radioactive) heavy isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), the molecule becomes a "tracer" that can be distinguished from its endogenous counterparts by mass spectrometry. diva-portal.orgnihs.go.jp This methodology has been extensively applied to study the complex metabolic pathways of testosterone. drugfuture.comjocpr.com

The core principle involves introducing the isotope-labeled testosterone into an in vivo or in vitro system and then analyzing biological samples (e.g., serum, urine, or cell cultures) to identify and quantify the labeled metabolites. diva-portal.org Mass spectrometry (GC-MS or LC-MS/MS) is the analytical tool of choice, as it can differentiate between the labeled compound and its metabolites (which will be heavier) and the corresponding unlabeled endogenous molecules based on their distinct mass-to-charge ratios. jocpr.com

Deuterium (²H) labeling has been widely used in testosterone metabolism studies. For instance, the constant infusion of deuterated testosterone (e.g., d₃-testosterone) allows for the precise measurement of its metabolic clearance rate (MCR) and production rate (PR) in humans. nih.govjocpr.com Furthermore, selectively deuterating specific positions on the testosterone molecule can help elucidate the mechanisms of enzymatic reactions. The kinetic isotope effect (KIE), where the C-²H bond is broken more slowly than a C-¹H bond, can provide insights into rate-limiting steps in metabolic transformations, such as hydroxylations by cytochrome P450 (CYP) enzymes. drugfuture.com For example, the metabolism of testosterone-2,2,4,6,6-²H₅ was used to probe the mechanisms of CYP2C11-mediated hydroxylation at different positions on the steroid ring. drugfuture.com

Carbon-13 (¹³C) labeling is another crucial tool. Historically, radioactive ¹⁴C was used, but the safety of stable isotopes has made ¹³C the preferred tracer for human studies. researchgate.net Infusion of ¹³C-labeled testosterone has been used to track its conversion to various downstream metabolites, providing quantitative data on specific metabolic pathways. sigmaaldrich.com Additionally, ¹³C labeling is fundamental to anti-doping science. The ratio of ¹³C to ¹²C is naturally different in synthetic testosterone compared to endogenous testosterone. Isotope Ratio Mass Spectrometry (IRMS) measures this ratio to detect testosterone abuse.

The synthesis of stable isotope-labeled metabolites, such as deuterium-labeled 6β-hydroxytestosterone, is also vital. mdpi.com These labeled metabolites serve as ideal internal standards for quantitative MS-based assays, ensuring the accuracy and precision of measurements of metabolite formation. mdpi.com

Isotope TracerApplicationAnalytical TechniqueKey Findings
Deuterated (²H) TestosteroneElucidation of enzymatic reaction mechanisms (CYP450)GC-MSRevealed kinetic isotope effects in hydroxylation pathways. drugfuture.com
Trideuterated (d₃) TestosteroneMeasurement of metabolic clearance and production ratesLC-MS/MSEnabled quantitative studies of androgen metabolism in humans. jocpr.com
Carbon-13 (¹³C) TestosteroneTracing conversion to downstream metabolites (in vivo)GC-MSQuantified the urinary excretion of metabolites like 3α-Diol. sigmaaldrich.com
Carbon-13 (¹³C) TestosteroneDistinguishing synthetic vs. endogenous testosteroneGC-C-IRMSForms the basis of anti-doping tests by analyzing ¹³C/¹²C ratios.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of steroidal compounds, including this compound. jocpr.com By providing detailed information about the chemical environment and connectivity of individual carbon and hydrogen atoms, both ¹H and ¹³C NMR are used to verify the identity and purity of the steroid core and to confirm the successful esterification at the 17β-hydroxyl group. nih.gov

In the ¹H NMR spectrum of a testosterone ester, the signals corresponding to the protons of the steroid nucleus are complex and often overlap, making unambiguous assignment challenging without advanced techniques. researchgate.net However, the esterification with enanthate introduces new, characteristic signals from the seven-carbon alkyl chain. These signals, particularly the triplet from the terminal methyl group (CH₃) and the multiplets from the methylene groups (CH₂), appear in distinct regions of the spectrum and serve as clear evidence of the enanthate moiety. drugfuture.com Crucially, the signal for the H-17 proton of the steroid shifts downfield upon esterification due to the deshielding effect of the adjacent ester carbonyl group, providing direct confirmation that the linkage has occurred at the C-17 position. researchgate.net

¹³C NMR spectroscopy offers a significant advantage due to its much wider range of chemical shifts, which minimizes the problem of signal overlap that is prevalent in ¹H NMR. researchgate.net Each carbon atom in the this compound molecule gives a distinct signal. The ¹³C spectrum unequivocally confirms the structure by showing the expected resonances for all 26 carbon atoms: 19 from the testosterone core and 7 from the enanthate chain. The chemical shift of the C-17 carbon is significantly affected by esterification, and the appearance of a signal for the ester carbonyl carbon (C=O) around 174 ppm is a key diagnostic marker for the presence of the enanthate group. researchgate.net The distinct signals for the carbons of the heptanoate (B1214049) chain further validate the structure. drugfuture.comresearchgate.net

For complete and unambiguous assignment of all signals in both the ¹H and ¹³C spectra, two-dimensional (2D) NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity of protons within the steroid rings and the ester chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates the signals of protons directly attached to carbon atoms, allowing for the assignment of carbon signals based on their known proton assignments. ijsrst.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connection between the steroid C-17 and the ester carbonyl carbon.

The combination of these 1D and 2D NMR experiments provides a comprehensive and definitive confirmation of the molecular structure of this compound. jocpr.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used, simple, and economical technique for the quantitative analysis of testosterone esters, including this compound. sigmaaldrich.com The basis for this application is the Beer-Lambert law, which establishes a linear relationship between the absorbance of light by a solution and the concentration of the absorbing species. nist.gov

The ability of testosterone and its esters to be quantified by UV-Vis spectroscopy stems from the presence of a specific chromophore within their molecular structure. The α,β-unsaturated ketone system (a C=C double bond conjugated with a C=O double bond) located in the A-ring of the steroid core is responsible for absorbing light in the ultraviolet region. nih.govijsrst.com This chromophore gives testosterone and its esters a characteristic wavelength of maximum absorbance (λmax) at approximately 240-241 nm. drugfuture.comijsrst.com Measurements for quantification are performed at this λmax to ensure the highest sensitivity and to minimize potential interference from other components in the sample that may absorb light at different wavelengths. sigmaaldrich.com

The quantitative procedure is straightforward. A standard solution of the analyte (e.g., USP Testosterone Enanthate Reference Standard) of a known concentration is prepared in a suitable UV-transparent solvent, typically ethanol or methanol. drugfuture.comijsrst.com The absorbance of this standard solution is measured at the λmax. The sample for analysis is prepared in the same solvent, and its absorbance is also measured at the same wavelength. The concentration of the analyte in the sample is then calculated using the direct proportionality defined by the Beer-Lambert Law, as shown in the equation below:

Csample = (Asample / Astandard) × Cstandard

Where:

Csample is the concentration of the analyte in the sample solution.

Asample is the absorbance of the sample solution.

Astandard is the absorbance of the standard solution.

Cstandard is the concentration of the standard solution.

This technique is frequently employed in pharmaceutical quality control for the assay of bulk drug substances and finished products, such as injectable oil solutions or gel formulations. sigmaaldrich.com While UV-Vis spectroscopy itself is not highly specific, its coupling with a separation technique like High-Performance Liquid Chromatography (HPLC-UV) provides excellent specificity. In HPLC-UV, the analyte is first separated from excipients and potential impurities before it passes through the UV detector for quantification, ensuring that the measured absorbance is solely due to the compound of interest. nih.gov The method must be validated according to regulatory guidelines (e.g., ICH) to ensure its accuracy, precision, linearity, and robustness for its intended purpose. sigmaaldrich.com

The table below summarizes the key parameters for the UV-Vis quantification of testosterone enanthate.

ParameterSpecification
Analytical Principle Beer-Lambert Law
Chromophore α,β-Unsaturated Ketone (Androst-4-en-3-one)
Wavelength of Max. Absorbance (λmax) ~241 nm ijsrst.com
Typical Solvent Ethanol, Methanol, Acetonitrile drugfuture.comsigmaaldrich.comijsrst.com
Application Quantitative analysis, Assay in pharmaceutical formulations
Coupled Technique High-Performance Liquid Chromatography (HPLC) for specificity

Application of 6β-Hydroxysteroids as Analytical Biomarkers for Enzymatic Activity Research

The metabolic conversion of steroids into their 6β-hydroxylated forms serves as a crucial analytical tool in enzymatic activity research, particularly for studying the Cytochrome P450 3A (CYP3A) family of enzymes. The formation of 6β-hydroxytestosterone from testosterone is a widely utilized and well-characterized assay to evaluate the activity of human CYP3A enzymes, especially CYP3A4. nih.govresearchgate.net CYP3A4 is a pivotal enzyme in drug metabolism, responsible for processing more than half of all clinically used drugs, making the assessment of its activity essential in pharmacology and toxicology. oup.comhitachi-hightech.com

The fundamental principle of this biomarker application lies in the enzymatic hydroxylation of a substrate, like testosterone, by CYP3A enzymes in the liver and other tissues. nih.govhitachi-hightech.com The primary metabolite, 6β-hydroxytestosterone, is then quantified to determine the rate of enzymatic activity. researchgate.net This method is applied in various research settings, from in vitro studies using human liver microsomes (HLMs) to noninvasive in vivo assessments. hitachi-hightech.comnih.govnih.gov

Detailed Research Findings

Research has established that while several CYP3A isoforms can metabolize testosterone, CYP3A4 is the predominant contributor to 6β-hydroxytestosterone formation in the adult human liver. oup.com Studies comparing recombinant CYP3A enzymes have elucidated the kinetic differences between them. For instance, the metabolic capacity for testosterone 6β-hydroxylation generally follows the order of CYP3A4 > CYP3A5 > CYP3A7, with CYP3A7 showing the lowest activity. nih.govresearchgate.net

The following table summarizes the kinetic parameters for the formation of 6β-hydroxytestosterone by different CYP3A enzymes, illustrating the variance in their metabolic efficiency.

EnzymeKinetic ModelKm (μM)Vmax (pmol/min/pmol CYP)
CYP3A4 Hill Equation48.9 ± 5.632.7 ± 1.2
CYP3A5 Hill Equation114.2 ± 16.414.3 ± 1.1
CYP3A7 Michaelis-Menten11.1 ± 3.40.8 ± 0.1

This table presents kinetic data derived from studies on recombinant CYP3A enzymes, highlighting the superior metabolic capacity of CYP3A4 for 6β-hydroxytestosterone production. nih.gov

Beyond testosterone, other 6β-hydroxysteroids are also employed as biomarkers. The ratio of urinary 6β-hydroxycortisol to cortisol is a recognized noninvasive indicator of in vivo CYP3A4 activity. nih.govnih.gov This method is particularly useful in clinical studies to assess enzyme induction or inhibition by xenobiotics without the need for administering probe drugs. nih.govwikipedia.org

The detection and quantification of these biomarkers require precise and sensitive analytical methodologies. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and various forms of High-Performance Liquid Chromatography (HPLC) are commonly employed. researchgate.netnih.govnih.gov More advanced methods like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS) offer rapid and simultaneous quantification of multiple testosterone metabolites. researchgate.net

The table below compares key parameters of different analytical methods used for the detection of 6β-hydroxytestosterone.

Analytical MethodKey FeaturesRetention Time (approx.)Linearity RangeReference
GC-SIM-MS Single-step extraction, no derivatization required.13.4 min0.25 to 100 µM nih.gov
UPLC/MS Rapid resolution of multiple metabolites.< 2.5 min100–4000 ng/ml researchgate.net
RP-HPLC On-line sample enrichment for enhanced sensitivity.Not specifiedNot specified researchgate.net

This table outlines the characteristics of advanced analytical techniques for quantifying 6β-hydroxytestosterone, demonstrating the evolution towards faster and more comprehensive analysis. nih.govresearchgate.net

While 6β-hydroxytestosterone is a robust biomarker for CYP3A4, it is important to note that other metabolites can also be formed. For example, CYP3A7 is known to produce a substantial amount of 2α-hydroxytestosterone in addition to 6β-hydroxytestosterone. nih.govoup.com Therefore, comprehensive metabolite profiling is often necessary for a complete understanding of enzymatic pathways, especially when studying specific isoforms like CYP3A7. nih.gov

Theoretical and Computational Research Aspects

Molecular Docking and Modeling of Enzyme-Substrate Interactions (e.g., CYP3A-Testosterone)

Molecular docking simulations are employed to predict the preferred binding orientation of a substrate within an enzyme's active site. In the context of testosterone (B1683101) metabolism, docking studies have been crucial for understanding its interaction with cytochrome P450 (CYP) enzymes, especially CYP3A4, which is responsible for the majority of its oxidative metabolism. nih.govacs.org

Research has shown that testosterone can bind to CYP3A4 in multiple orientations, leading to different metabolic products. nih.govdrugbank.com In silico docking studies have revealed that the most energetically favorable binding pose for testosterone within the active site of CYP3A4 positions the C6β position for hydroxylation. nih.govresearchgate.net This preferred orientation aligns well with experimental kinetic data, which identifies 6β-hydroxytestosterone as the primary metabolite. nih.gov The second most energetically favorable conformation orients the testosterone molecule for 2β-oxidation. nih.gov

The binding of testosterone to CYP3A4 can induce changes in the enzyme's conformation and the spin state of the heme iron, which is a critical aspect of the catalytic cycle. acs.orgnih.gov Spectroscopic analysis combined with thermodynamic modeling suggests that the binding of a second testosterone molecule can induce a shift to a high-spin state, which is essential for catalysis. nih.gov

Comparative docking studies with different CYP3A isoforms, such as CYP3A4 and CYP3A7, highlight structural differences in their active sites that lead to varied metabolic profiles. nih.govdrugbank.comresearchgate.net For instance, in CYP3A4, the most favorable docking mode places testosterone's methyl groups toward the heme iron, facilitating oxidation at the C6β position. nih.govnih.gov In contrast, for CYP3A7, the methyl groups are positioned away from the heme, favoring an oxidation event at the C2α position. nih.govnih.gov

EnzymeSubstratePredicted Primary Hydroxylation SiteDocking Energy (Example)Key Interacting Residues (Example)
CYP3A4Testosterone-40.752 kcal/mol (for a ligand)Arg372, Ala370
CYP3A7TestosteroneNot specifiedNot specified
CYP3A5TestosteroneNot specifiedNot specified

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations provide a deeper understanding of the electronic and energetic details of chemical reactions. acs.orgnih.gov These methods are used to analyze reaction energies, activation barriers, and the structures of transition states and intermediates, offering insights into the thermodynamic and kinetic feasibility of proposed reaction mechanisms. acs.orgnih.gov

For the 6β-hydroxylation of testosterone by cytochrome P450, quantum mechanics has been used to study the critical hydrogen abstraction step. nih.gov Reaction dynamics calculations, employing multiconfiguration molecular mechanics, have been performed to model this event. nih.gov These studies have revealed that quantum tunneling plays a significant role in the reaction, with calculated tunneling coefficients being around 3, indicating a substantial contribution of quantum effects to the reaction rate at physiological temperatures. nih.govresearchgate.net

Density functional theory (DFT) is a common quantum mechanical tool used to explore the mechanisms of reactions catalyzed by P450 enzymes. researchgate.net These calculations help elucidate the electronic factors that govern the stability and reactivity of intermediates and transition states involved in the hydroxylation process. researchgate.net

In Silico Prediction of Regio- and Stereoselectivity in Biotransformations

The regioselectivity and stereoselectivity of testosterone metabolism by CYP3A enzymes are key areas of investigation. nih.gov Testosterone is metabolized to three major hydroxylated products: 6β-hydroxytestosterone, 2β-hydroxytestosterone, and 2α-hydroxytestosterone. nih.gov Computational methods are instrumental in predicting and explaining why certain isoforms favor one metabolite over others.

In silico docking studies have successfully explained the differing regioselectivity between CYP3A4 and CYP3A7. nih.govnih.gov The models show at least two distinct binding modes for testosterone between these two enzymes. nih.govdrugbank.com As mentioned, the orientation in CYP3A4 favors 6β-hydroxylation, while the orientation in CYP3A7 favors 2α-hydroxylation. nih.govresearchgate.netnih.gov This suggests significant structural differences in their active sites. nih.govnih.gov

Furthermore, comparisons between CYP3A4 and CYP3A5 have been conducted. While both primarily produce the 6β-hydroxylated metabolite, there are differences in their catalytic efficiencies (Vmax/Km). nih.gov Molecular docking simulations can partially account for these differences by revealing variations in the accessibility of the substrate to the heme moiety in each enzyme. nih.gov These computational models are crucial for understanding the structure-function relationships that dictate the metabolic fate of steroids.

Enzyme IsoformPrimary MetaboliteSecondary MetabolitesComputational Rationale
CYP3A46β-hydroxytestosterone2β-hydroxytestosteroneEnergetically favorable docking pose orients C6β towards the heme iron. nih.govnih.gov
CYP3A56β-hydroxytestosterone2β-hydroxytestosteroneSimilar to CYP3A4 but with different catalytic efficiency, partially explained by docking simulations. nih.gov
CYP3A72α-hydroxytestosterone6β-hydroxytestosterone, 2β-hydroxytestosteroneAlternative binding mode positions C2α for oxidation due to different active site structure. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Discovery and Characterization of Novel Biocatalysts for Testosterone (B1683101) Enanthate Modification

The use of biocatalysts, such as enzymes and whole microorganisms, offers a highly specific and efficient alternative to traditional chemical synthesis for modifying steroid structures. csjmu.ac.in This approach, known as biotransformation, leverages the regio- and stereospecificity of enzymes to create novel steroid derivatives that may be difficult to produce through conventional methods. slideshare.netslideshare.net Future research in this area will be critical for expanding the repertoire of modified testosterone enanthate molecules.

A primary avenue of investigation involves exploring diverse microbial sources, including bacteria and fungi, for novel enzymes capable of modifying the testosterone scaffold. nih.gov Actinobacteria, for example, are known for their extensive capacity to perform various steroid transformations, including hydroxylations, dehydrogenations, and even degradation of the steroid ring. nih.gov High-throughput screening of microbial libraries against testosterone enanthate could reveal previously unknown enzymatic activities. Methodologies will likely involve incubating the substrate with various microbial cultures and subsequently analyzing the products using chromatographic and spectroscopic techniques to identify successful transformations. csjmu.ac.in

Once a promising biocatalyst is identified, the next step involves its characterization. This includes isolating the specific enzyme responsible for the modification, which often involves advanced protein purification techniques. nih.gov Following isolation, the enzyme's structure and function can be elucidated. Modern protein engineering techniques, such as directed evolution and rational design, can then be employed to enhance the enzyme's properties. nih.govnih.gov For instance, an enzyme's stability, substrate specificity, or catalytic efficiency could be improved to make the biotransformation process more viable for specific applications. ox.ac.ukresearchgate.net The ultimate goal is to develop robust biocatalysts that can be used to generate a library of 6β-testosterone enanthate derivatives with unique functionalities.

Research FocusMethodologiesPotential Outcomes
Enzyme Discovery High-throughput screening of microbial libraries, Metagenomic analysisIdentification of novel hydroxylases, dehydrogenases, and other steroid-modifying enzymes.
Enzyme Characterization Protein purification, X-ray crystallography, Cryo-electron microscopyElucidation of enzyme structure, active site geometry, and catalytic mechanism. nih.govoup.com
Protein Engineering Directed evolution, Site-directed mutagenesis, Rational designEnhanced enzyme stability, altered substrate specificity, and improved catalytic efficiency. nih.gov

Development of Advanced Multi-Omics Approaches for Comprehensive Steroid Profiling

Understanding the complete picture of how this compound is metabolized and how it influences endogenous steroid pathways requires sophisticated analytical techniques. "Steroidomics," the comprehensive analysis of all steroids in a biological system, is a rapidly advancing field. oup.com Future research will increasingly rely on multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic view of steroid function and metabolism. mdpi.com

The cornerstone of modern steroid profiling is mass spectrometry (MS), typically coupled with a chromatographic separation method like gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS). nih.govnih.gov These techniques allow for the simultaneous quantification of a wide array of steroids and their metabolites from a small biological sample, such as serum or urine. nih.govmdpi.com Future developments will focus on enhancing the sensitivity, specificity, and throughput of these methods. sciex.com For instance, ultra-high-performance liquid chromatography (UPLC) can significantly shorten analysis times, while high-resolution mass spectrometry (HRMS) provides more accurate mass measurements, aiding in the identification of unknown metabolites. medrxiv.orgwada-ama.org The development of new ionization techniques and post-column derivatization methods can further improve the detection of specific classes of steroids. medrxiv.org

Integrating steroid profiling data with other "omics" data will provide deeper insights. For example, transcriptomics can reveal how this compound administration alters the expression of genes encoding for steroidogenic enzymes. mdpi.com Proteomics can identify changes in the levels of these enzymes and other proteins involved in steroid transport and signaling. By combining these datasets, researchers can construct detailed models of steroid biosynthesis and metabolism, identifying novel biomarkers and understanding the systemic effects of exogenous steroid administration. oup.com

Analytical TechniqueApplication in Steroid ProfilingFuture Advancements
LC-MS/MS Simultaneous quantification of multiple steroids and their metabolites in serum, plasma, and urine. nih.govmdpi.comIncreased throughput, development of ready-to-use diagnostic kits, improved sensitivity for low-concentration analytes. mdpi.commdpi.com
GC-MS Urinary steroid metabolite profiling, particularly for diagnosing disorders of steroid hormone physiology. nih.govImproved derivatization methods, enhanced chromatographic resolution.
Multi-Omics Integration Combining steroidomics data with genomics, transcriptomics, and proteomics. mdpi.comDevelopment of sophisticated bioinformatics tools for data integration and pathway analysis, personalized medicine applications.

Elucidating Intricate Mechanistic Details of Steroid Biotransformations

While biotransformation can produce novel steroid derivatives, a fundamental understanding of the underlying enzymatic mechanisms is crucial for controlling and optimizing these reactions. Steroid biosynthesis and metabolism are governed by two main classes of enzymes: cytochrome P450s (CYPs) and hydroxysteroid dehydrogenases (HSDs). oup.comnih.govzenodo.org These enzymes are responsible for the various hydroxylation, oxidation, and reduction steps that modify the steroid core. nih.govwikipedia.org

Future research will employ a combination of structural biology, computational modeling, and kinetic studies to unravel the precise mechanisms of these enzymes. Determining the high-resolution crystal structures of steroidogenic enzymes complexed with their substrates (like testosterone or its derivatives) can reveal the exact orientation of the substrate in the active site and identify key amino acid residues involved in catalysis. oup.com This structural information is invaluable for understanding the basis of the enzymes' regio- and stereospecificity.

Furthermore, detailed kinetic studies can quantify the efficiency of these enzymatic reactions and how they are affected by changes in substrate structure or reaction conditions. When combined with computational approaches like molecular dynamics simulations, researchers can model the entire catalytic cycle, from substrate binding to product release. nih.gov This deep mechanistic understanding will not only advance our fundamental knowledge of enzymology but also provide a rational basis for engineering enzymes with novel specificities, for example, to specifically target the 6β position of testosterone enanthate for hydroxylation or other modifications. researchgate.net

Rational Design and Synthesis of New 6β-Testosterone Derivatives as Research Probes

The creation of new molecules for specific research purposes is a cornerstone of chemical biology. The rational design and synthesis of novel 6β-testosterone derivatives can provide powerful tools, or "research probes," to investigate the interactions of androgens with their biological targets, such as the androgen receptor. nih.gov

The synthesis of such derivatives involves multi-step chemical reactions to introduce specific functional groups or labels onto the 6β-testosterone scaffold. nih.gov For example, attaching a fluorescent tag or a biotin (B1667282) molecule can allow for the visualization and tracking of the steroid as it interacts with proteins or moves within a cell. nih.gov These probes are essential for ligand-binding studies, helping to map the binding pocket of receptors and understand the structural requirements for high-affinity interactions. nih.gov

Q & A

Q. What analytical techniques are recommended for identifying and quantifying 6β-Testosterone Enanthate in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying this compound due to its high sensitivity and specificity. Method validation should include calibration curves using deuterated internal standards (e.g., D3-testosterone) to account for matrix effects. Ensure extraction protocols use solid-phase or liquid-liquid extraction to isolate the compound from plasma or urine, followed by derivatization to enhance ionization efficiency .

Q. What are the standard dosage protocols for this compound in preclinical studies?

For in vivo studies, a common protocol involves weekly intramuscular injections of 200 mg/kg in rodent models to mimic sustained release. Vehicle formulations typically use sesame oil or PEG300 to improve solubility and bioavailability. Dose adjustments should account for species-specific metabolic rates, with blood sampling at 24-hour intervals to monitor pharmacokinetic profiles .

Q. How should researchers handle safety and storage of this compound in laboratory settings?

Follow OSHA HCS guidelines: store lyophilized powder at -80°C for long-term stability (≤6 months) and prepare working solutions in methyl acetate or DMSO, avoiding freeze-thaw cycles. Use PPE (nitrile gloves, airtight goggles) to prevent dermal/ocular exposure. For spills, neutralize with inert absorbents and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do structural differences between this compound and its isomers (e.g., 6α-Testosterone Enanthate) impact receptor binding and metabolic pathways?

The β-configuration at C6 alters steric hindrance, reducing affinity for sex hormone-binding globulin (SHBG) compared to the α-isomer. This increases free testosterone bioavailability but accelerates hepatic metabolism via CYP3A4, leading to distinct urinary metabolite profiles (e.g., epitestosterone ratios). Use nuclear magnetic resonance (NMR) to resolve stereochemical ambiguities in synthesis byproducts .

Q. What experimental designs address contradictions in anabolic efficacy studies of this compound?

Discrepancies in muscle hypertrophy outcomes (e.g., 9.6% fat-free mass gain in nonathletic males vs. minimal changes in trained athletes) may stem from androgen receptor saturation thresholds. Implement stratified randomization by baseline testosterone levels and incorporate dual-energy X-ray absorptiometry (DEXA) to differentiate lean mass from water retention. Control for confounding variables like resistance training volume .

Q. What mechanisms underlie this compound’s effects on lipid metabolism and cardiovascular risk markers?

The compound upregulates hepatic lipase activity, reducing HDL-C by 10–15% and increasing LDL-C via ApoB overexpression. In vitro models using HepG2 cells show dose-dependent suppression of LDL receptor transcription. Mitigate confounding by co-administering statins in long-term studies and measuring oxidized LDL particles via ELISA .

Q. How can researchers optimize detection windows for this compound in anti-doping analyses?

Target the heptanoate ester cleavage product (17β-hydroxy-4-androsten-3-one) using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) to distinguish exogenous from endogenous testosterone. Sampling within 48–72 hours post-injection maximizes sensitivity, as urinary excretion half-life is 8–10 days .

Q. What are the limitations of current in vitro models for studying this compound’s neuroendocrine effects?

Immortalized cell lines (e.g., LNCaP) lack physiologically relevant androgen receptor (AR) splice variants. Use primary cultures of hypothalamic neurons or organoids to model negative feedback on GnRH secretion. Pair with RNA-seq to identify AR-regulated genes (e.g., FKBP5) and validate via chromatin immunoprecipitation (ChIP) .

Q. How do administration routes (subcutaneous vs. intramuscular) affect the pharmacokinetics of this compound?

Subcutaneous injection extends the elimination half-life by 20–30% due to slower ester hydrolysis in adipose tissue. However, intramuscular administration achieves higher Cmax values. Use population pharmacokinetic modeling (NONMEM) to simulate concentration-time curves and optimize dosing intervals for sustained release .

Q. What strategies resolve discrepancies in bone density outcomes observed with this compound?

Site-specific bone mineral density (BMD) changes (e.g., lumbar spine vs. femoral neck) may reflect localized AR activation. Employ micro-CT to assess trabecular architecture and serum osteocalcin/P1NP as turnover markers. Control for vitamin D status and calcium intake to isolate compound-specific effects .

Methodological Notes

  • Data Contradiction Analysis : Use meta-regression to account for heterogeneity in study populations (e.g., age, baseline hormone levels).
  • Quality Control : Validate reference standards per USP/EP monographs and include batch-specific Certificates of Analysis (CoA) for purity (>98%) .
  • Ethical Compliance : Adhere to Schedule III regulatory protocols for procurement and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.